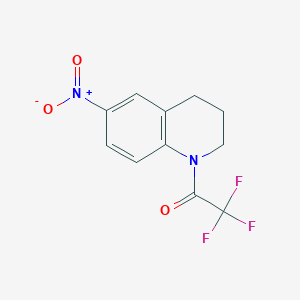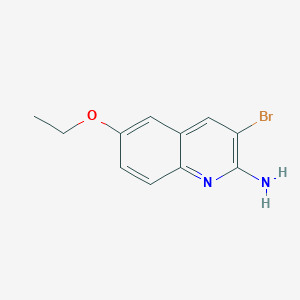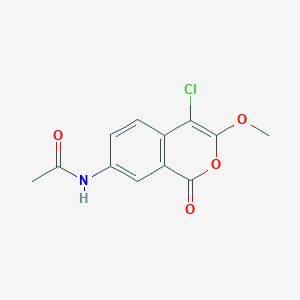
Phenyl(4-(phenylamino)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4-(phenylamino)phenyl)methanol is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . This compound is characterized by a phenyl group attached to a phenylamino group, which is further connected to a phenylmethanol moiety. It is a versatile compound with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(4-(phenylamino)phenyl)methanol typically involves the reaction of 4-aminobenzophenone with phenylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:
Temperature: Room temperature
Solvent: Ethanol or tetrahydrofuran
Reagents: Phenylmagnesium bromide, sodium borohydride
Industrial Production Methods: Industrial production of this compound may involve scalable and green synthesis methods, such as the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl(4-(phenylamino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or quinones.
Reduction: Can be reduced to form corresponding amines or alcohols.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl(4-(phenylamino)phenyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenyl(4-(phenylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(4-(Methylamino)phenyl)methanol: Similar structure but with a methylamino group instead of a phenylamino group.
(2-(Phenylamino)phenyl)methanol: Similar structure but with the phenylamino group attached to a different position on the phenyl ring.
Uniqueness: Phenyl(4-(phenylamino)phenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(4-anilinophenyl)-phenylmethanol |
InChI |
InChI=1S/C19H17NO/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)20-17-9-5-2-6-10-17/h1-14,19-21H |
InChI Key |
VPSVERPWOFWUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



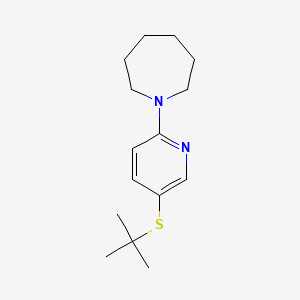
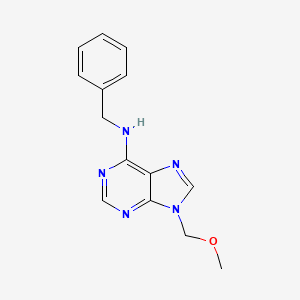

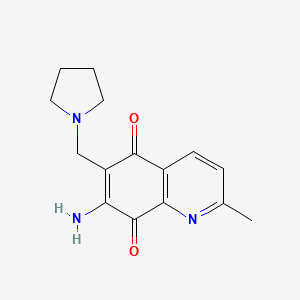

![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)
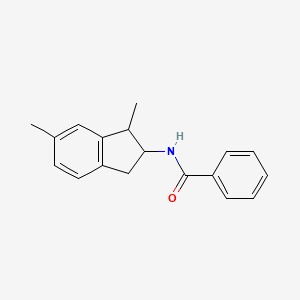

![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)
